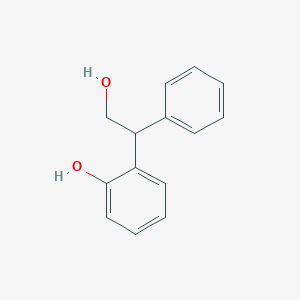
2-(2-Hydroxy-1-phenylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-1-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic compound characterized by a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring via an ethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .
Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine as a coupling agent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Electrophilic Substitution: Dilute nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, halogenated phenols
Applications De Recherche Scientifique
2-(2-Hydroxy-1-phenylethyl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, which can influence the compound’s reactivity and interactions with biological molecules. In biological systems, it may exert its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxy-1-phenylethyl)phenol can be compared with other phenolic compounds such as:
Phenol (C6H5OH): A simpler structure with one hydroxyl group attached to a benzene ring.
Hydroquinone (C6H4(OH)2): Contains two hydroxyl groups on a benzene ring, known for its use in skin lightening products.
Catechol (C6H4(OH)2): Similar to hydroquinone but with hydroxyl groups in ortho positions.
The uniqueness of this compound lies in its ethyl bridge connecting two phenyl rings, which can influence its chemical properties and reactivity.
Propriétés
Numéro CAS |
109210-19-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(2-hydroxy-1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O2/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13,15-16H,10H2 |
Clé InChI |
MKKQQHGJBDZKPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CO)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


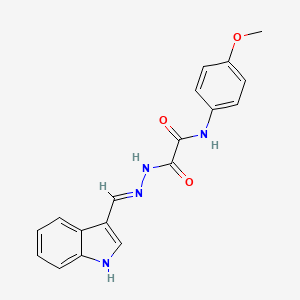

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

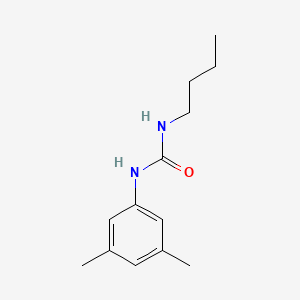

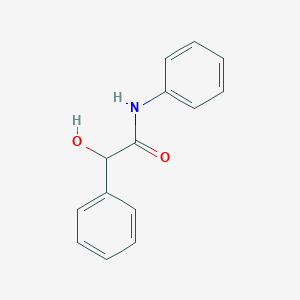


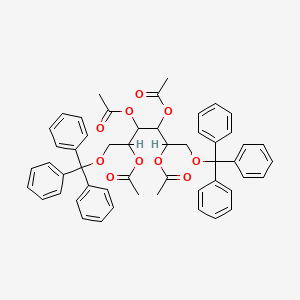
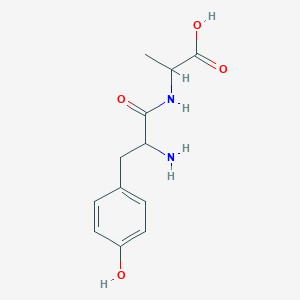
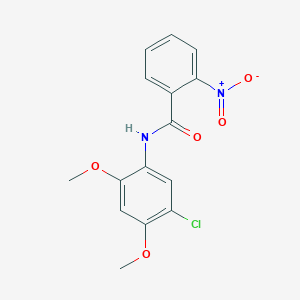

![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
